1-Tert-butyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate
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Overview
Description
1-Tert-butyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate is a chemical compound with the molecular formula C10H17NO5 and a molecular weight of 231.25 g/mol . It is a white solid at room temperature and is primarily used in research and industrial applications. The compound is known for its unique structure, which includes an azetidine ring, a tert-butyl group, and two carboxylate groups.
Mechanism of Action
Target of Action
The primary targets of 1-Tert-butyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing.
Mode of Action
It is known that the compound can be readily functionalized via enolization at the 3-position , which may play a role in its interaction with its targets.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as temperature, pH, and the presence of other molecules can affect a compound’s action.
Preparation Methods
The synthesis of 1-tert-butyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate typically involves the following steps :
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the starting materials.
Cyclization: The deprotonated intermediates undergo cyclization to form the azetidine ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Tert-butyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate undergoes various chemical reactions, including :
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups using reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Tert-butyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate has several scientific research applications :
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
1-Tert-butyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate can be compared with similar compounds such as :
1-tert-Butyl 3-hydroxyazetidine-1-carboxylate: This compound lacks the methyl group at the 3-position, which may affect its reactivity and biological activity.
1-tert-Butyl 3-methylazetidine-1,3-dicarboxylate: This compound lacks the hydroxyl group, which may influence its chemical properties and applications.
The presence of the hydroxyl group and the specific arrangement of functional groups in this compound make it unique and valuable for various applications.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-hydroxyazetidine-1,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-9(2,3)16-8(13)11-5-10(14,6-11)7(12)15-4/h14H,5-6H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGWPDZGNJTWIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1884303-05-2 |
Source
|
Record name | 1-tert-butyl 3-methyl 3-hydroxyazetidine-1,3-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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